2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential biological activities. This compound is part of the pyrido[1,2-a]pyrimidinone family, which is known for its diverse pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one typically involves a multiple-parallel approach, employing Suzuki cross-coupling methodology. One common route involves the use of 9-hydroxy-2-morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one O-trifluoromethanesulfonate as an intermediate . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Techniques like high-performance liquid chromatography (HPLC) and recrystallization are commonly used to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as DNA-dependent protein kinase. This enzyme is crucial for DNA repair processes, and inhibition of this kinase can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death . The compound binds to the active site of the kinase, preventing its normal function .
Comparison with Similar Compounds
Similar Compounds
2-Morpholin-4-yl-quinolin-4-one: Another heterocyclic compound with similar biological activities.
2-Morpholin-4-yl-chromen-4-one: Known for its potential as a kinase inhibitor.
Uniqueness
2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit DNA-dependent protein kinase with high potency sets it apart from other similar compounds .
Properties
CAS No. |
17326-31-7 |
---|---|
Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-morpholin-4-ylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C12H13N3O2/c16-12-9-11(14-5-7-17-8-6-14)13-10-3-1-2-4-15(10)12/h1-4,9H,5-8H2 |
InChI Key |
VDMRPNTZWKDYBB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=O)N3C=CC=CC3=N2 |
Key on ui other cas no. |
17326-31-7 |
Origin of Product |
United States |
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